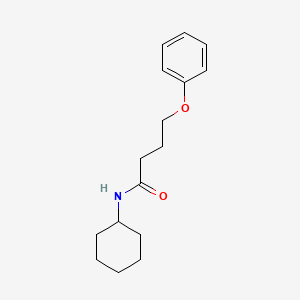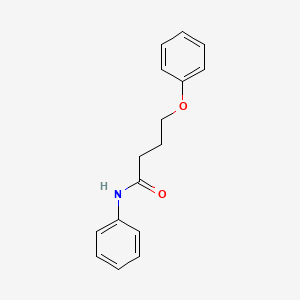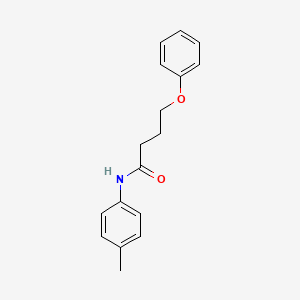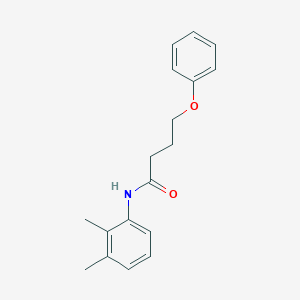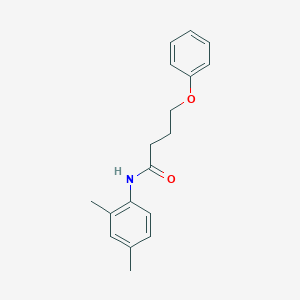![molecular formula C25H25NO5 B3757690 2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate CAS No. 6137-40-2](/img/structure/B3757690.png)
2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate
Overview
Description
2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate is a complex organic compound with the molecular formula C19H21NO5. This compound is known for its unique structural features, which include a methoxyethyl group, a methylphenyl group, and a phenoxyacetylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 4-(4-methylphenyl)phenol: This can be achieved through the reaction of 4-methylphenylmagnesium bromide with phenol.
Formation of 4-(4-methylphenyl)phenoxyacetic acid: This involves the reaction of 4-(4-methylphenyl)phenol with chloroacetic acid in the presence of a base.
Synthesis of 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoic acid: This step includes the reaction of 4-(4-methylphenyl)phenoxyacetic acid with 4-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoic acid with methoxyethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-{2-[4-(4-methoxyphenyl)phenoxy]acetylamino}benzoate
- 2-Methoxyethyl 4-{2-[4-(3-methylphenyl)phenoxy]acetylamino}benzoate
- 2-Methoxyethyl 4-{2-[4-(2-methylphenyl)phenoxy]acetylamino}benzoate
Uniqueness
2-Methoxyethyl 4-{2-[4-(4-methylphenyl)phenoxy]acetylamino}benzoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-18-3-5-19(6-4-18)20-9-13-23(14-10-20)31-17-24(27)26-22-11-7-21(8-12-22)25(28)30-16-15-29-2/h3-14H,15-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTIQTHNALHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364449 | |
| Record name | ST50189214 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-40-2 | |
| Record name | ST50189214 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



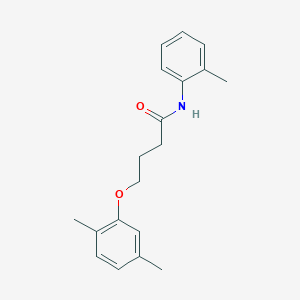
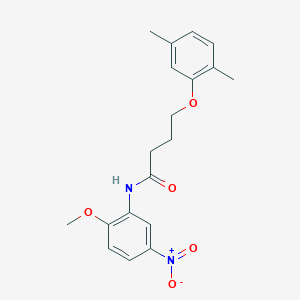
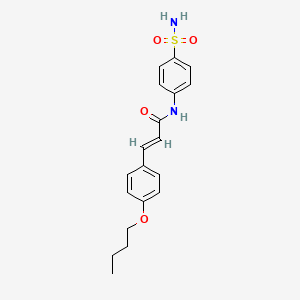
![2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide](/img/structure/B3757654.png)
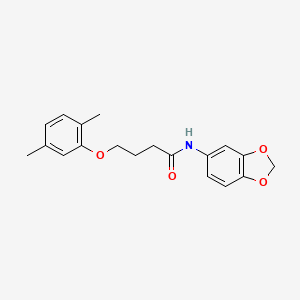
![3-[4-(benzyloxy)phenyl]-N-(2-methoxyethyl)acrylamide](/img/structure/B3757669.png)
![4-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3757679.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3757697.png)
